Atriopeptin II Is 2‑ to 100‑Fold More Potent Than Atriopeptin I in Aortic Vasorelaxation
In direct head‑to‑head experiments on precontracted aortic rings, atriopeptin II was markedly more potent than atriopeptin I in both rat and rabbit vessels [1]. Atriopeptin I was 2‑fold less potent in rat aorta and 100‑fold less potent in rabbit aorta, directly linking the C‑terminal Phe‑Arg extension to vasorelaxant activity [1].
| Evidence Dimension | Vasorelaxant potency (relative potency ratio) |
|---|---|
| Target Compound Data | Reference potency (Atriopeptin II = 1) |
| Comparator Or Baseline | Atriopeptin I: 2‑fold less potent (rat aorta); 100‑fold less potent (rabbit aorta) |
| Quantified Difference | 2‑fold (rat); 100‑fold (rabbit) |
| Conditions | Isolated aortic rings precontracted with norepinephrine; rat and rabbit aortas; Rapoport et al., Eur J Pharmacol, 1986 [1] |
Why This Matters
For any protocol requiring ANP‑mediated vasorelaxation, substituting atriopeptin I will underestimate or completely miss vascular responsiveness, especially in rabbit models where the potency gap is 100‑fold.
- [1] Rapoport RM, Winquist RJ, Baskin EP, Faison EP, Waldman SA, Murad F. Effects of atriopeptins on relaxation and cyclic GMP levels in rat and rabbit aortas. Eur J Pharmacol. 1986 Jan 14;120(1):123-6. doi: 10.1016/0014-2999(86)90651-5. PMID: 3004998. View Source
